6-Bromoisoquinoline-3-carbaldehyde
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Overview
Description
6-Bromoisoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an aldehyde group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline-3-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 6th position of isoquinoline. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 6-Bromoisoquinoline-3-carboxylic acid.
Reduction: 6-Bromoisoquinoline-3-methanol.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
6-Bromoisoquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The exact pathways involved can vary based on the specific bioactive molecule synthesized from this compound .
Comparison with Similar Compounds
6-Bromoindole-3-carboxaldehyde: Similar structure but with an indole ring instead of an isoquinoline ring.
6-Bromoquinoline-3-carbaldehyde: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Uniqueness: 6-Bromoisoquinoline-3-carbaldehyde is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds that are not easily accessible through other routes .
Properties
IUPAC Name |
6-bromoisoquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJQJAOQBQTRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823542-77-3 |
Source
|
Record name | 6-bromoisoquinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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